molecular formula C14H20ClNO3 B1401543 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride CAS No. 1672675-18-1

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride

Cat. No.: B1401543
CAS No.: 1672675-18-1
M. Wt: 285.76 g/mol
InChI Key: FGOQKLOSWHIDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO3 and its molecular weight is 285.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Paeonol, a compound related in structure to 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, has been extensively studied for its pharmacological activities. Recent research highlights its potential as an antibacterial, anti-inflammatory, antipyretic, analgesic, antioxidant, and other pharmacological effects due to its wide range of applications in traditional Chinese medicine. This indicates the possibility of exploring similar compounds for their bioactivity and potential therapeutic applications (Wang et al., 2020).

Biological Activity of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs), which share functional similarities with the compound of interest, possess significant biological properties. Studies focused on structure-activity relationships (SARs) of HCAs have led to the development of potent antioxidant molecules. Insights from these studies can inform the exploration of similar compounds for their antioxidant and potential therapeutic effects (Razzaghi-Asl et al., 2013).

Toxicology and Environmental Impact

The toxicological profile and environmental impact of related herbicides and pesticides have been extensively reviewed, providing a foundation for understanding the potential ecological and health-related implications of similar compounds. For instance, the review on 2,4-D herbicide toxicity offers insights into the ecological and occupational risks associated with the use of such chemicals (Zuanazzi et al., 2020).

Applications in Material Science

The study of organic acids in industrial operations, including their roles in acidizing processes for carbonate and sandstone formations, provides insights into the utility of similar compounds in various material science and industrial applications. These studies highlight the potential for using structurally related organic acids in enhancing the efficiency of industrial processes (Alhamad et al., 2020).

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-2-4-10-15;/h5-8,13H,2-4,9-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQKLOSWHIDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.